N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoline structure combined with a pyrrolidine moiety, which enhances its biological activity. The presence of the 4-chlorophenyl group contributes to its chemical properties and interactions with biological targets.
The compound can be sourced from various chemical suppliers and is often used in research settings to explore its pharmacological properties.
This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its structural components suggest potential applications in drug development, particularly in treating neurological disorders.
The synthesis of N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves several key steps:
Each synthetic step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide can be represented as follows:
Key structural data include:
CC(=O)N(c1ccc(Cl)cc1)Oc2c[nH]c3cccc(c3c2=O)N1CCCCC1
XJYFEUQWZLZQIQ-UHFFFAOYSA-N
These structural details indicate a complex molecule with multiple functional groups that can interact with various biological targets.
N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide can undergo several chemical reactions:
Each reaction pathway requires specific conditions (e.g., temperature, solvent) to optimize yield and selectivity for desired products.
The mechanism of action for N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide involves interaction with specific receptors or enzymes in biological systems. The structure allows it to fit into active sites of these targets, modulating their activity and potentially leading to therapeutic effects. For instance, it may act as an inhibitor for certain kinases or receptors involved in neurological pathways.
Key physical properties include:
Relevant chemical properties include:
N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide has several scientific applications:
This compound exemplifies the potential of quinoline derivatives in drug discovery and development, highlighting its importance in ongoing research efforts across multiple scientific disciplines.
N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide represents a structurally advanced hybrid molecule incorporating three pharmacologically significant moieties: a chlorophenyl group, a quinoline core, and a pyrrolidine heterocycle, interconnected through an acetamide linker and ether bridge. The systematic IUPAC name precisely defines its atomic connectivity: the quinolin-8-yloxy designation specifies the oxygen linkage at position 8 of the quinoline scaffold, while the pyrrolidin-1-yl group indicates nitrogen bonding at quinoline's position 2. According to PubChem records, this compound carries the identifier CID 27555628 and molecular formula C₂₁H₂₀ClN₃O₂, with a molar mass of 381.86 g/mol [2].
Table 1: Nomenclature and Structural Descriptors
Nomenclature System | Designation |
---|---|
IUPAC Name | N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide |
Molecular Formula | C₂₁H₂₀ClN₃O₂ |
PubChem CID | 27555628 |
Canonical SMILES | C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)OC(=O)CNC4=CC=C(C=C4)Cl |
Structurally, the compound belongs to the biarylacetamide chemotype with three distinct domains:
This architectural organization positions the compound within the broader class of nitrogenous heterocyclic therapeutics, specifically bridging structural features of quinoline-based kinase inhibitors and chlorophenyl-containing antimicrobial agents [5] [9].
The strategic fusion of quinoline and pyrrolidine motifs represents a deliberate evolution from early antimalarial quinolines (e.g., chloroquine) toward targeted therapeutics with enhanced selectivity profiles. First-generation quinoline derivatives (pre-2000) primarily featured simple aminoalkyl side chains that conferred antimalarial activity but suffered from cross-reactivity with host targets. The pivotal innovation emerged through structure-activity relationship (SAR) studies demonstrating that constrained tertiary amines—particularly N-linked pyrrolidine—significantly improved target specificity while maintaining favorable physicochemical properties [5] [7].
Table 2: Evolution of Quinoline-Pyrrolidine Hybrid Scaffolds
Generational Stage | Structural Features | Therapeutic Limitations | Key Innovations |
---|---|---|---|
First-Generation (1940s-1990s) | Linear aminoalkyl side chains (e.g., -CH₂-CH₂-NEt₂) | Low selectivity, high toxicity | Introduction of chloroquine scaffold |
Transitional Hybrids (2000-2010) | Partially constrained amines (e.g., piperidine) | Moderate metabolic stability | Incorporation of sp³-rich nitrogen heterocycles |
Modern Scaffolds (2015-Present) | Rigid pyrrolidine linkage at C2/C8 positions | Optimized kinase selectivity | Ether-acetamide bridges enabling dual pharmacophore presentation |
Patent analyses reveal accelerating innovation in this chemical space, with WO2018138362A1 (2018) demonstrating that N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives effectively modulate ROR-gamma for autoimmune applications [7]. This exemplifies the broader medicinal chemistry strategy of leveraging the quinoline-pyrrolidine core as a privileged scaffold for protein-targeted therapeutics. The compound discussed herein represents a focused structural optimization wherein the 8-oxyacetamide linkage permits extended vectorial engagement of biological targets compared to earlier C4-aminoquinolines [5] .
The molecular architecture of N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide embodies three complementary pharmacophores engineered for cooperative target engagement:
Halogen-bonding domain: The 4-chlorophenyl group serves dual purposes—its chlorine atom functions as a halogen bond donor while the aromatic system engages in hydrophobic stacking. This moiety is strategically positioned to occupy deep hydrophobic pockets in enzyme targets, as evidenced by similar chlorophenyl-containing kinase inhibitors (e.g., US10196365B2) [5] .
Directional hydrogen-bonding system: The acetamide linker (-NH-C(O)-CH₂-O-) provides critical hydrogen bonding functionality. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen serves as a donor, creating a bidirectional recognition element that mimics peptide bonds in biological targets. This design principle aligns with US9567358B2, where similar linkers enable potent kinase inhibition .
Cationic recognition module: The 2-(pyrrolidin-1-yl)quinoline system delivers three essential features:
Table 3: Integrated Pharmacophore Features and Their Functions
Structural Domain | Key Interactions | Biophysical Role | Medicinal Chemistry Purpose |
---|---|---|---|
4-Chlorophenyl | Halogen bonding, Hydrophobic stacking | Target surface complementarity | Enhanced binding affinity and selectivity |
Acetamide linker | Bidirectional H-bonding, Dipole interactions | Structural water displacement | Mimicry of peptide backbone in targets |
2-(Pyrrolidin-1-yl)quinoline | π-π stacking, Cationic charge transfer | Catalytic site engagement | Kinase inhibition and receptor modulation |
The oxygen atom bridging the quinoline and acetamide moieties serves as an electronic modulator, reducing planarity between heterocyclic systems to prevent undesirable DNA intercalation—a common liability in earlier quinoline therapeutics. This design strategy reflects contemporary approaches in hybrid molecule development, where ether linkages balance conformational flexibility with metabolic stability [7]. Molecular modeling indicates the pyrrolidine nitrogen's basicity (predicted pKₐ ~8.5-9.0) facilitates protonation in physiological environments, generating a cationic center that enhances solubility and enables salt bridge formation with aspartate/glutamate residues in biological targets [7] [9]. This sophisticated integration of complementary pharmacophores exemplifies modern structure-based design principles applied to privileged medicinal chemistry scaffolds.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5